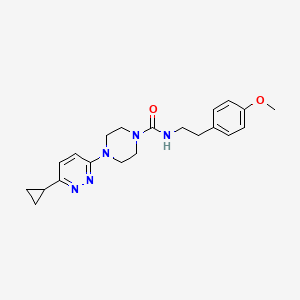

![molecular formula C18H12Cl2N2O3S B2600025 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-82-0](/img/structure/B2600025.png)

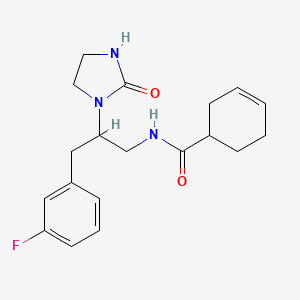

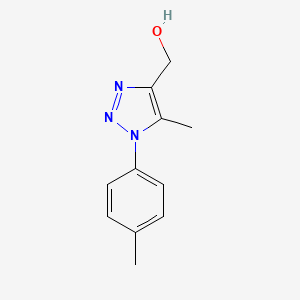

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide” is a selective URAT1 inhibitor .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used in the synthesis process. It mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, DDQ is used as a reagent for oxidative couplings and cyclization reactions and dehydrogenation of hydroaromatic compounds .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds, such as thiazole derivatives, has shown potential antimicrobial activities. For example, a study on the synthesis of some new benzamides and their derivatives as possible antifungal agents highlights the antimicrobial potential of such compounds (Narayana et al., 2004). These findings suggest that modifications of the benzamide and thiazole components can significantly impact antimicrobial efficacy, potentially applicable to the compound .

Antitumor Agents

Compounds featuring benzothiazole and related scaffolds have been explored for their antitumor properties. A notable study presents the synthesis and evaluation of benzothiazole derivatives as potent antitumor agents, indicating the therapeutic potential of such structures in cancer treatment (Yoshida et al., 2005). This research underscores the relevance of the queried compound's framework in designing new antitumor medications.

Anti-inflammatory and Analgesic Applications

Investigations into the synthesis of novel compounds derived from visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, reveal the utility of thiazolopyrimidines and related structures in medicinal applications (Abu‐Hashem et al., 2020). These findings highlight the potential of incorporating similar structural elements into new therapeutic agents, possibly including compounds like the one queried.

Material Science Applications

The synthesis of ordered polyamides via direct polycondensation, involving components like 2,3-dihydro-1,4-benzodioxin derivatives, points to applications in materials science, particularly in creating polymers with specific structural and functional properties (Ueda & Sugiyama, 1994). This suggests the potential utility of the queried compound in developing new materials with tailored properties.

Mechanism of Action

Target of Action

The primary target of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is URAT1, a urate transporter . URAT1 is a key player in the reabsorption of uric acid in the kidneys .

Mode of Action

This compound acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .

Biochemical Pathways

The action of this compound affects the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the reabsorption of uric acid, leading to a decrease in serum uric acid levels .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its selective inhibition of URAT1 . Its effectiveness increases as the plasma uric acid level decreases . It is expected to be more effective in inhibiting uric acid reabsorption than traditional uric acid-lowering drugs .

Result of Action

The molecular and cellular effects of the action of this compound result in a decrease in serum uric acid levels . This is achieved by increasing the excretion of uric acid in the urine .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to exhibit various biological activities . For instance, benzodioxin derivatives have been reported to show antitumoral and anticonvulsive activities . Thiazole derivatives are known to possess antibacterial, antimycobacterial, and anti-inflammatory properties .

Cellular Effects

Based on its structural similarity to other bioactive compounds, it may influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVGCSVRTOLDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

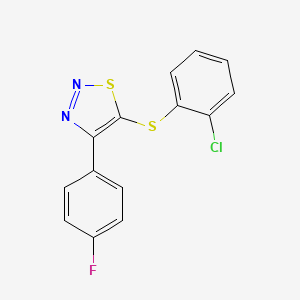

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2599947.png)

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2599954.png)

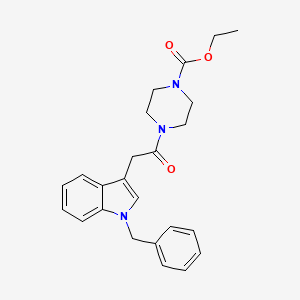

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

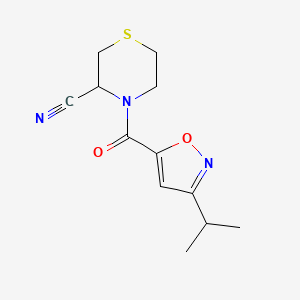

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)